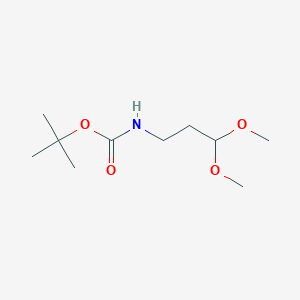
tert-Butyl (3,3-dimethoxypropyl)carbamate
Description
tert-Butyl (3,3-dimethoxypropyl)carbamate is a chemical compound with the molecular formula C10H21NO4 and a molecular weight of 219.28 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Properties
CAS No. |
180387-11-5 |
|---|---|
Molecular Formula |
C10H21NO4 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
tert-butyl N-(3,3-dimethoxypropyl)carbamate |
InChI |
InChI=1S/C10H21NO4/c1-10(2,3)15-9(12)11-7-6-8(13-4)14-5/h8H,6-7H2,1-5H3,(H,11,12) |
InChI Key |
XIVKXOKMTARAJA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCC(OC)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(OC)OC |
Synonyms |
Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl (3,3-dimethoxypropyl)carbamate involves specific synthetic routes and reaction conditions. The compound can be prepared through the reaction of 3,3-dimethoxypropylamine with tert-butyl chloroformate under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl (3,3-dimethoxypropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl (3,3-dimethoxypropyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3,3-dimethoxypropyl)carbamate involves its interaction with molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It may also interact with enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
tert-Butyl (3,3-dimethoxypropyl)carbamate can be compared with other similar compounds, such as:
- Carbamic acid, (3,3-dimethoxypropyl)-, methyl ester
- Carbamic acid, (3,3-dimethoxypropyl)-, ethyl ester
- Carbamic acid, (3,3-dimethoxypropyl)-, isopropyl ester
These compounds share similar chemical structures but differ in their ester groups, which can influence their reactivity and applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


